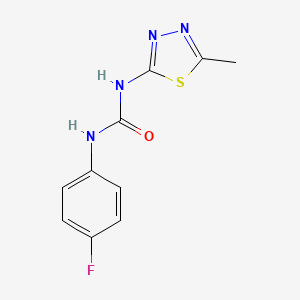![molecular formula C16H20N4O3S B5706314 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5706314.png)
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine, also known as MAT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. MAT is a member of the 1,2,4-triazole family of compounds, which have been shown to have a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine is not fully understood, but it is thought to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. Further research is needed to fully elucidate the mechanism of action of 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine.
Biochemical and Physiological Effects
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have a variety of biochemical and physiological effects. In addition to its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent. 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has a low toxicity profile, which allows for higher concentrations to be used in experiments without causing harm to cells or organisms. However, one limitation of using 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine in lab experiments is its limited solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. One area of interest is in the development of new antimicrobial agents based on 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. Further investigation into the mechanism of action of 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine may also lead to the development of new therapeutic agents for the treatment of cancer, inflammation, and pain. Additionally, research on the pharmacokinetics and pharmacodynamics of 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine may help to optimize its use in clinical settings. Overall, 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has shown great potential as a versatile and effective compound for use in scientific research.
Méthodes De Synthèse
The synthesis of 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine involves the reaction of 4-(morpholin-4-yl)butan-2-one with 5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product, 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine. The synthesis of 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been optimized to yield high purity and yield, making it a suitable candidate for scientific research.
Applications De Recherche Scientifique
4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have a variety of potential applications in scientific research. One area of interest is in the development of new antimicrobial agents. 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have potent antimicrobial activity against a variety of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, 4-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-19-15(12-4-3-5-13(10-12)22-2)17-18-16(19)24-11-14(21)20-6-8-23-9-7-20/h3-5,10H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABZMJXRRFAIFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(benzylamino)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B5706244.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B5706263.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5706273.png)
![2,2,2-trichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5706277.png)
![isopropyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5706279.png)
![4-({4-[(4-bromophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5706285.png)





![1-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5706333.png)